molecular formula C14H12O3 B11716579 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid

1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid

Cat. No.: B11716579
M. Wt: 228.24 g/mol
InChI Key: GLUBXCANIFBAHC-UHFFFAOYSA-N
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Description

1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid is a compound belonging to the class of dihydronaphthofurans, which are arene ring-fused furans. These compounds are known for their presence in various natural and synthetic products, including drug candidates with significant biological and pharmacological activities . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid can be achieved through various synthetic routes. One common method involves the annulation of naphthols with different reagents. For example, the reaction of 1-naphthol with 3,4-dibromobutan-2-one can yield the desired compound under specific conditions . Another approach includes cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-iodosuccinimide, molecular iodine, and various catalysts. Reaction conditions may involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anti-cancer and anti-bacterial properties . Additionally, the compound’s unique structure makes it valuable for studying molecular interactions and mechanisms of action .

Mechanism of Action

The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid include other dihydronaphthofurans and arene ring-fused furans. Examples include 1,2-dihydronaphtho[1,2-b]furan-2-carboxylates and 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan derivatives .

Uniqueness: The uniqueness of this compound lies in its specific structure and the resulting biological and pharmacological activities.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,10H,7-8H2,(H,15,16)

InChI Key

GLUBXCANIFBAHC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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